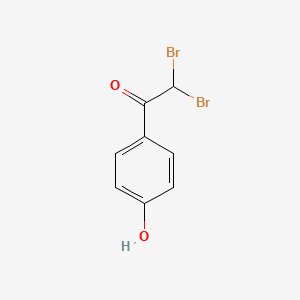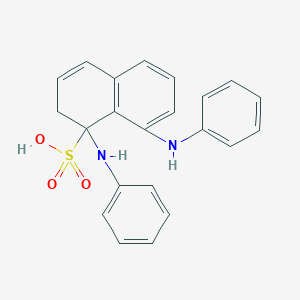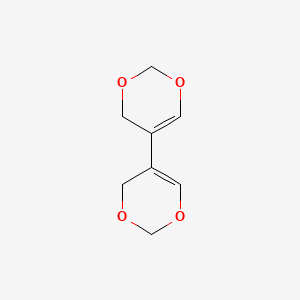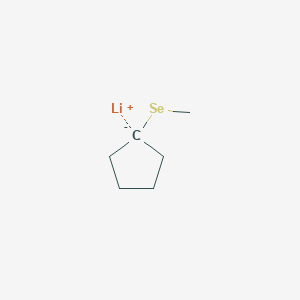
Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)-: is a chemical compound with the molecular formula C8H6Br2O2 It is a derivative of acetophenone, where two bromine atoms are attached to the alpha carbon, and a hydroxyl group is attached to the para position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 4-Hydroxyacetophenone: One common method involves the bromination of 4-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid.
Alternative Methods: Another method involves the use of bromine with 2-hydroxy-acetophenone in chloroform in an ice bath for 2 hours.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of simpler acetophenone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxyacetophenone.
Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Wirkmechanismus
The mechanism of action of Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- involves its interaction with various molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2,2-Dibromo-1-(4-bromophenyl)ethanone: This compound has a similar structure but with an additional bromine atom on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a hydroxyl group on the phenyl ring.
1-(2,4-Dihydroxyphenyl)ethanone: This compound has two hydroxyl groups on the phenyl ring.
Uniqueness: Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
92596-96-8 |
|---|---|
Molekularformel |
C8H6Br2O2 |
Molekulargewicht |
293.94 g/mol |
IUPAC-Name |
2,2-dibromo-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8,11H |
InChI-Schlüssel |
UTSJBCYYSWUQRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)





![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
silane](/img/structure/B14340799.png)


![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
